4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
Overview
Description
4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a phenylcyclohexyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Moiety: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Bromine Atom: The bromination of the benzohydrazide can be carried out using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Phenylcyclohexyl Group: This step involves the reaction of the brominated benzohydrazide with 4-phenylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
- 4-bromo-N’-[(4-methylcyclohexyl)carbonyl]benzohydrazide
- 4-bromo-N’-[(4-ethylcyclohexyl)carbonyl]benzohydrazide
Uniqueness
4-bromo-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is unique due to the presence of the phenylcyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,10-13,15-16H,6-9H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJQKOPMHZPENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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